Methyl 4-fluoro-3-(hydroxymethyl)benzoate
Overview
Description
Methyl 4-fluoro-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-(hydroxymethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-fluoro-3-(carboxymethyl)benzoic acid.
Reduction: 4-fluoro-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 3-(hydroxymethyl)benzoate: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.
Methyl 4-fluoro-3-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its reactivity and solubility
Uniqueness
Methyl 4-fluoro-3-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the hydroxymethyl group increases its reactivity and solubility .
Properties
IUPAC Name |
methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYVZWFGWVYFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273270 | |
Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816449-69-1 | |
Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816449-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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